2-(3,5-Dimethyl-1h-pyrazol-1-yl)quinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of pyrazole and quinoline derivatives is a topic of interest in several papers. For instance, the synthesis of pyrazolo[1,5-a]quinoxalin-4(5H)-one derivatives is achieved through a copper-catalyzed oxidative [3 + 2]-annulation process . Another paper describes the regioselective synthesis of tetrahydro-2H-pyrazolo[3,4-b]quinolin-5(6H)-ones, which involves the reaction of 5-amino-3-methyl-1H-pyrazole with dimedone and aldehydes . These methods highlight the versatility of synthetic approaches in creating diverse pyrazole-quinoline scaffolds.
Molecular Structure Analysis
The molecular structure and conformation of pyrazole-quinoline derivatives are often confirmed using various spectroscopic techniques. For example, a novel pyrano[3,2-c]quinoline derivative's structure was elucidated using FT-IR, NMR, UV-visible spectroscopy, and mass spectral analysis . The crystal structure of a related compound was determined by X-ray single-crystal diffraction . These studies are crucial for understanding the molecular geometry and electronic properties of these compounds.
Chemical Reactions Analysis
The reactivity of pyrazole-quinoline derivatives is explored in the context of their potential biological activities. Some derivatives have been synthesized and evaluated for their antiproliferative activities against various human cancer cell lines . The chemical reactivity of these compounds is also studied through theoretical calculations, such as density functional theory (DFT), to predict the most reactive sites for nucleophilic attack .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole-quinoline derivatives are influenced by their molecular structure. For instance, the photophysical properties, including solvatochromism and acidochromism, of amino derivatives of pyrazoloquinoline are investigated, revealing their potential as molecular logic switches . The nonlinear optical behavior of certain derivatives is also studied, indicating their potential application in materials science .
Scientific Research Applications
Synthesis and Characterization
This compound has been explored for its synthesis and characterization, particularly in the context of forming complexes with metals like aluminum and zinc. These complexes have been studied for their potential catalytic properties, especially in the ring-opening polymerization of ε-caprolactone, suggesting applications in material science and polymer chemistry (Qiao, Ma, & Wang, 2011).
Antimicrobial Properties
Research has also delved into the antimicrobial properties of derivatives containing the 2-(3,5-Dimethyl-1H-pyrazol-1-yl)quinolin-8-ol scaffold. These studies aim to identify novel antimicrobial agents, with some compounds showing significant activity against both Gram-positive and Gram-negative bacteria (Raju, Mahesh, Manjunath, Venkata, & Ramana, 2016).
Antioxidant and DNA Protection
There is also interest in the antioxidant properties of derivatives, with studies suggesting their potential in quenching radicals and inhibiting DNA oxidation. This indicates possible applications in developing therapeutic agents focused on oxidative stress and related conditions (Xi & Liu, 2015).
Anticancer Activity
Furthermore, research on N-acylhydrazones derivatives has shown that these compounds may exhibit potent anticancer activities, indicating the potential for developing new therapeutic agents against various cancer types (Kumar, Fernandes, & Kumar, 2016).
Structural Studies
Theoretical and experimental studies have been conducted to understand the structural and electronic spectra of 8-hydroxyquinoline derivatives, including those related to 2-(3,5-Dimethyl-1H-pyrazol-1-yl)quinolin-8-ol. These studies provide insights into the optical properties and potential applications in designing materials with specific photophysical properties (Ning, Ren, Zhang, & Zhang, 2013).
Future Directions
properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)quinolin-8-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-9-8-10(2)17(16-9)13-7-6-11-4-3-5-12(18)14(11)15-13/h3-8,18H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJJCCZETFFOJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(C=CC=C3O)C=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353629 |
Source
|
Record name | 2-(3,5-dimethyl-1h-pyrazol-1-yl)quinolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00353629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethyl-1h-pyrazol-1-yl)quinolin-8-ol | |
CAS RN |
18239-59-3 |
Source
|
Record name | 2-(3,5-dimethyl-1h-pyrazol-1-yl)quinolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00353629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.